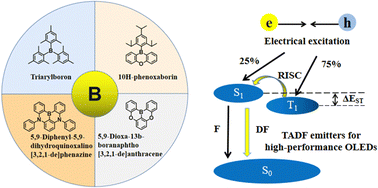Recent advances and prospects for organoboron-based thermally activated delayed fluorescence emitters
Materials Chemistry Frontiers Pub Date: 2023-06-07 DOI: 10.1039/D3QM00498H
Abstract
The intense interest in organic boron-containing light-emitting materials stems from their attractive potential electron-deficient characteristics and excellent fluorescence efficiency. Delicate molecular design of organic boron-containing emitters and comprehensive studies of the relationship between their chemical structures and photophysical properties are of great significance for developing high-performance emitters. In this review, an overview of the recent studies on organoboron-based emitters for applications in organic light-emitting devices (OLEDs) is presented. First, we give a brief introduction to the basic properties of organoboron materials. And then, the recent research progress of thermally activated delayed fluorescence (TADF) materials containing triaryl/diarylboron, 10H-phenoxaborin, 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DBNA), and 5,9-diphenyl-5,9-dihydroquinoxalino[3,2,1-de]phenazine (DABAN) is reviewed systematically with a focus on the molecular design, photophysical properties and performance of the corresponding OLEDs. Finally, the future challenges of organoboron-based materials are discussed.


Recommended Literature
- [1] Anion-driven tetrel bond-induced engineering of lead(ii) architectures with N′-(1-(2-pyridyl)ethylidene)nicotinohydrazide: experimental and theoretical findings†
- [2] High throughput preparation of magnesium hydroxide flame retardant via microreaction technology
- [3] Photostable, hydrophilic and functional near infrared quaterrylenediimide-cored dendrimers for biomedical imaging†
- [4] Back matter
- [5] Recent advances and prospects for organoboron-based thermally activated delayed fluorescence emitters
- [6] Role of spatial ionic distribution on the energetics of hydrophobic assembly and properties of the water/hydrophobe interface†
- [7] Biodegradable containers composed of anionic liposomes and cationic polypeptide vesicles†
- [8] Rapid electrochemical recognition of trimethoprim in human urine samples using new modified electrodes (CPE/Ag/Au NPs) analysing tunable electrode properties: experimental and theoretical studies†
- [9] Back matter
- [10] Ultra-low temperature synthesis of Ge-based optical materials and devices on Si using GeH3Cl†

Journal Name:Materials Chemistry Frontiers
Research Products
-
CAS no.: 10162-82-0









